molecular formula C20H15Cl2FN4O2 B10919234 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10919234
M. Wt: 433.3 g/mol
InChI Key: JOHPJOWTMUZHLG-UHFFFAOYSA-N
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Description

N~5~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a chlorobenzyl group, and a dihydroisoxazolecarboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N5-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the chlorobenzyl group, and the construction of the dihydroisoxazolecarboxamide moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Introduction of the Chlorobenzyl Group: This can be achieved through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrazole ring.

    Construction of the Dihydroisoxazolecarboxamide Moiety:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N~5~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and pyrazole moieties.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits desirable pharmacological properties.

    Industry: It may have applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which N5-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to specific receptors or enzymes, modulating signaling pathways, or interacting with cellular components. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N~5~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(2-CHLORO-6-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:

    N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound has a similar chlorobenzyl group but differs in its overall structure and functional groups.

    Indole derivatives: These compounds share some structural similarities and have diverse biological activities.

    Boron reagents for Suzuki–Miyaura coupling: While not structurally similar, these compounds are relevant in the context of synthetic chemistry and can be used in related reactions.

Properties

Molecular Formula

C20H15Cl2FN4O2

Molecular Weight

433.3 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H15Cl2FN4O2/c21-13-6-4-12(5-7-13)11-27-9-8-18(25-27)24-20(28)17-10-16(26-29-17)19-14(22)2-1-3-15(19)23/h1-9,17H,10-11H2,(H,24,25,28)

InChI Key

JOHPJOWTMUZHLG-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=C(C=CC=C2Cl)F)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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